molecular formula C8H7Cl2N B13946503 2,3-Dichloro-5-cyclopropylpyridine

2,3-Dichloro-5-cyclopropylpyridine

Cat. No.: B13946503
M. Wt: 188.05 g/mol
InChI Key: GJLGKCLBFTZXFN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-cyclopropylpyridine (CAS 2260845-27-8) is a halogenated pyridine derivative featuring a cyclopropyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₈H₆Cl₂N, with a molar mass of 193.05 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine atoms at positions 2 and 3 with the steric and electronic influence of the cyclopropyl group at position 3.

Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

2,3-dichloro-5-cyclopropylpyridine

InChI

InChI=1S/C8H7Cl2N/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2

InChI Key

GJLGKCLBFTZXFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dichloro-5-cyclopropylpyridine typically involves the chlorination of 5-cyclopropylpyridine. One common method includes the following steps:

    Starting Material: 5-cyclopropylpyridine.

    Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the range of 80-120°C, to ensure complete chlorination.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Catalysts: Use of catalysts to enhance the reaction rate and selectivity.

    Continuous Flow Reactors: Implementation of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Advanced purification techniques such as distillation or recrystallization to obtain high-purity 2,3-Dichloro-5-cyclopropylpyridine.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-cyclopropylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like dimethylformamide (DMF) at temperatures around 100°C.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 2,3-diamino-5-cyclopropylpyridine or 2,3-dithiopyridine derivatives.

    Oxidation: Formation of 2,3-dichloro-5-cyclopropylpyridine N-oxide.

    Reduction: Formation of 2,3-dichloro-5-cyclopropylamine.

Scientific Research Applications

2,3-Dichloro-5-cyclopropylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-cyclopropylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 2,3-Dichloro-5-cyclopropylpyridine and its analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) 5-Position Substituent Key Properties/Regulatory Notes
2,3-Dichloro-5-cyclopropylpyridine 2260845-27-8 C₈H₆Cl₂N 193.05 Cyclopropyl Limited commercial availability (2 suppliers)
2,3-Dichloro-5-(trifluoromethyl)pyridine 69045-84-7 C₇H₃Cl₂F₃N 245.01 Trifluoromethyl Regulated under PMN P–83–237; significant new use reporting required
2,3-Dichloro-5-(methylsulfonyl)pyridine 203731-38-8 C₆H₅Cl₂NO₂S 234.08 Methylsulfonyl High polarity due to sulfonyl group; used in synthetic chemistry
2,3-Dichloro-5-(trichloromethyl)pyridine 69045-83-6 C₆H₂Cl₅N 290.26 Trichloromethyl High chlorine content; potential environmental persistence
2,3-Dichloro-5-bromopyridine 97966-60-2 C₅H₂BrCl₂N 237.89 Bromo Bromine substituent enhances electrophilic reactivity

Research Findings and Gaps

  • Agrochemical Potential: Trifluoromethyl-substituted pyridines are widely used in herbicides and insecticides due to their metabolic stability. The cyclopropyl analog’s smaller substituent may reduce bioactivity but improve biodegradability .

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